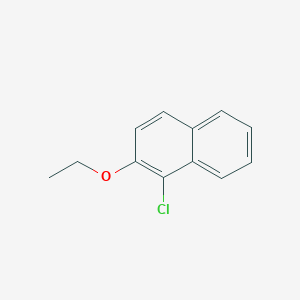

1-Chloro-2-ethoxynaphthalene

Description

Positional Significance within Naphthalene (B1677914) Chemistry

The reactivity and properties of substituted naphthalenes are heavily influenced by the position of the substituents on the fused ring system. The naphthalene core has two distinct positions for monosubstitution: the α-position (C1, C4, C5, and C8) and the β-position (C2, C3, C6, and C7). wikipedia.org In electrophilic aromatic substitution reactions, the α-position (or 1-position) is generally more reactive than the β-position (or 2-position). askiitians.comonlineorganicchemistrytutor.combrainly.inlibretexts.org This is due to the greater stabilization of the carbocation intermediate formed during the reaction, which can be rationalized through resonance theory. The intermediate for substitution at the 1-position has more resonance structures that retain a complete benzene (B151609) ring, making it more stable. askiitians.com

In 1-Chloro-2-ethoxynaphthalene, the presence of substituents at both the 1 and 2-positions creates a specific regioisomer with distinct electronic and steric properties that influence its subsequent reactivity.

Contextualizing Halogenated Alkoxynaphthalenes in Advanced Organic Synthesis

Halogenated organic compounds are fundamental building blocks in organic synthesis due to the versatile reactivity of the carbon-halogen bond. nih.gov The introduction of a halogen atom can significantly alter the electronic properties of a molecule and provide a handle for further functionalization through various cross-coupling reactions. nih.gov

Alkoxy groups, on the other hand, are generally electron-donating groups that can influence the reactivity and solubility of the parent molecule. The combination of a halogen and an alkoxy group on a naphthalene scaffold, as seen in this compound, creates a molecule with a rich potential for synthetic transformations. These compounds can serve as intermediates in the synthesis of dyes, pharmaceuticals, and other functional organic materials. researchgate.netguidechem.com The presence of the halogen allows for the introduction of new carbon-carbon or carbon-heteroatom bonds, while the alkoxy group can modulate the reactivity of the aromatic system and the properties of the final product.

Historical Development and Current Research Landscape of this compound

The synthesis of alkoxynaphthalenes has a long history, with methods like the Williamson ether synthesis being employed to prepare compounds such as 2-ethoxynaphthalene (B165321) from 2-naphthol (B1666908). chegg.com The halogenation of naphthalene and its derivatives has also been extensively studied, with electrophilic substitution being a common method for introducing halogens onto the aromatic ring. wikipedia.org

The current research landscape for this compound itself appears to be primarily as a chemical intermediate. It is commercially available from various suppliers, indicating its use in the synthesis of other, more complex molecules. lookchem.com While extensive studies focusing solely on this compound are limited, it is featured in the context of broader investigations into the synthesis and properties of halogenated aromatic compounds. For example, a study on aromatic halogenation with N-halosuccinimides catalyzed by DABCO reports the synthesis of this compound with a high yield. semanticscholar.org

Research Objectives and Scope for Scholarly Investigations Pertaining to this compound

The unique substitution pattern of this compound presents several avenues for scholarly investigation. Key research objectives could include:

Exploration of Novel Synthetic Routes: Developing more efficient, selective, and environmentally friendly methods for the synthesis of this compound and its derivatives.

Investigation of Reactivity: A detailed study of its reactivity in various organic transformations, particularly in cross-coupling reactions where the chloro substituent can be replaced to form new bonds. The directing effects of the chloro and ethoxy groups in further substitution reactions on the naphthalene ring are also of interest. numberanalytics.com

Synthesis of Novel Derivatives: Utilizing this compound as a scaffold to synthesize new classes of compounds with potential applications in medicinal chemistry, materials science, or as functional dyes. The incorporation of halogen atoms is a common strategy in drug design to modulate the biological activity and pharmacokinetic properties of molecules. nih.govmdpi.com

Spectroscopic and Structural Characterization: Detailed analysis of its spectroscopic properties (NMR, IR, Mass Spectrometry) and, if possible, determination of its single-crystal X-ray structure to provide a deeper understanding of its molecular geometry and intermolecular interactions. While spectroscopic data for the analogous 1-chloro-2-methoxynaphthalene (B175985) is available, a comprehensive dataset for the ethoxy derivative would be valuable. scirp.orgscirp.orgscirp.org

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2-ethoxynaphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClO/c1-2-14-11-8-7-9-5-3-4-6-10(9)12(11)13/h3-8H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAAMLIWYWPFSPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C2=CC=CC=C2C=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90510365 | |

| Record name | 1-Chloro-2-ethoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90510365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85972-71-0 | |

| Record name | 1-Chloro-2-ethoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90510365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Chloro 2 Ethoxynaphthalene

Evolution of Synthetic Strategies: From Classical Routes to Modern Approaches

The traditional synthesis of 1-chloro-2-ethoxynaphthalene typically involves a two-step process: the etherification of a naphthol precursor followed by direct halogenation of the resulting ethoxynaphthalene.

Direct Halogenation Protocols for the Naphthalene (B1677914) Ring

Historically, the direct halogenation of aromatic compounds, including 2-ethoxynaphthalene (B165321), often relied on harsh reagents and conditions. For instance, direct bromination has been achieved using hydrogen bromide (HBr), a substance that is both highly toxic and corrosive. scirp.orgscirp.org Another classical approach involves the use of N-bromosuccinimide (NBS) in the presence of sulfuric acid and water. scirp.orgscirp.org While effective to a degree, these methods often suffer from drawbacks such as the use of hazardous materials and the potential for multiple halogenations, leading to mixtures of products. scirp.orgscirp.orgnih.gov The direct chlorination would have followed similar principles, often with even less selectivity.

Etherification Strategies Leading to Ethoxynaphthalene Precursors

The precursor, 2-ethoxynaphthalene, is commonly synthesized through the etherification of 2-naphthol (B1666908). A prevalent classical method is the Williamson ether synthesis, which involves reacting 2-naphthol with an ethylating agent like ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid. echemi.comguidechem.com This reaction typically requires prolonged heating under reflux, often for around 10 hours, to achieve a high yield, which can be up to 96%. echemi.comguidechem.com Alternative methods include the reaction of the sodium salt of 2-naphthol with diethyl sulfate (B86663) or an ethyl halide. echemi.comguidechem.comchemicalbook.com

These classical etherification methods, while effective, often involve harsh conditions, the use of corrosive acids, and can generate significant waste, prompting the development of more modern and sustainable approaches. rsc.orgscispace.com

Contemporary Synthetic Pathways to this compound

Modern synthetic chemistry has focused on developing more efficient, selective, and environmentally friendly methods for the synthesis of halogenated aromatic compounds like this compound.

Strategic Halogenation with N-Halosuccinimides Utilizing Catalytic Systems (e.g., DABCO-mediated methods)

A significant advancement in the halogenation of aromatic compounds is the use of N-halosuccinimides (NXS), such as N-chlorosuccinimide (NCS), in conjunction with a catalyst. nih.gov N-halosuccinimides are favored due to their ease of handling and lower toxicity compared to molecular halogens. nih.gov

A particularly effective and mild system for aromatic chlorination involves the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a Lewis base catalyst. nih.govresearchgate.netrsc.org This method allows for the efficient chlorination of activated aromatic rings, such as 2-ethoxynaphthalene, at ambient temperatures. nih.govresearchgate.netsemanticscholar.org The reaction mechanism is believed to involve the activation of the N-X bond of the N-halosuccinimide by DABCO, forming a more reactive halogenating species. nih.govresearchgate.net This catalytic system offers high yields and selectivity. nih.govresearchgate.netrsc.org For instance, the chlorination of naphthylethyl ether using NCS and a catalytic amount of DABCO has been shown to produce this compound in high yield. researchgate.net

| Catalyst System | Halogenating Agent | Substrate | Product | Yield | Reference |

| DABCO (5 mol%) | NCS | 2-Ethoxynaphthalene | This compound | High | researchgate.net |

| DABCO (5 mol%) | NCS | m-Dimethoxybenzene | 1-Chloro-2,4-dimethoxybenzene | 98% | nih.gov |

Environmentally Benign Synthetic Approaches (e.g., aqueous micellar media, solvent-free conditions, and organocatalysis)

In line with the principles of green chemistry, significant efforts have been made to develop synthetic methods that minimize environmental impact. ntarutani.netrsc.orgderpharmachemica.comorganic-chemistry.org

Aqueous Micellar Media: One promising approach is the use of aqueous micellar media for ether synthesis. rsc.orgscispace.comjocpr.com Surfactants, above their critical micelle concentration, can form micelles that act as nanoreactors, solubilizing organic reactants and facilitating reactions in water, a benign solvent. scirp.orgscirp.orgacs.org This method has been successfully applied to the synthesis of naphthyl ethers, offering a simple, efficient, and economical alternative to traditional solvent-based syntheses. jocpr.com Cationic surfactants like cetyltrimethylammonium bromide (CTAB) have been shown to be effective catalysts for these reactions. scirp.orgscirp.org

Solvent-Free Conditions: The development of solvent-free reaction conditions is another key area of green chemistry. While specific examples for the direct synthesis of this compound under solvent-free conditions are not extensively documented in the provided results, the broader trend in organic synthesis is moving towards minimizing or eliminating solvent use. rsc.org

Organocatalysis: Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis. nih.govresearchgate.netrsc.org Organocatalysts are often less toxic and more environmentally friendly than their metal-based counterparts. researchgate.net While a specific organocatalytic method for the direct synthesis of this compound is not detailed, the principles of organocatalysis are being applied to a wide range of aromatic functionalization reactions, suggesting potential future applications in this area. nih.govresearchgate.netrsc.org

Application of Organometallic Reagents in Controlled Synthesis

Organometallic reagents play a crucial role in the controlled synthesis of substituted naphthalenes. thieme-connect.comnih.govrsc.orgacs.orgacs.orglibretexts.org These reagents allow for highly regioselective functionalization of the naphthalene ring through directed C-H activation or metal-halogen exchange. nih.govacs.org For instance, the lithiation of substituted naphthalenes can direct the introduction of electrophiles to specific positions on the ring. acs.org While a direct application of organometallic reagents for the final chlorination step to yield this compound from a pre-functionalized precursor is plausible, the primary focus of recent literature has been on the development of catalytic halogenation methods. However, organometallic strategies remain a powerful tool for the synthesis of complex and highly substituted naphthalene derivatives. thieme-connect.comacs.orgacs.org

Mechanistic Insights into Synthesis Optimization: Regioselectivity and Yield Enhancement

The synthesis of this compound is predominantly achieved through the direct electrophilic chlorination of its precursor, 2-ethoxynaphthalene. The optimization of this synthesis hinges on understanding the mechanistic principles that govern its regioselectivity and on employing advanced techniques to enhance reaction yields and rates.

The high regioselectivity observed in this reaction is a direct consequence of the electronic and steric effects exerted by the ethoxy substituent on the naphthalene ring. The ethoxy group (–OC₂H₅) is a powerful activating group due to the resonance effect of the oxygen's lone pairs, which increases the electron density of the aromatic system. This effect preferentially directs incoming electrophiles to the ortho and para positions. In the case of 2-ethoxynaphthalene, the two ortho positions are C1 and C3, and the para position is C6.

The electrophilic attack occurs almost exclusively at the C1 position. This pronounced regioselectivity is primarily because the C1 position is electronically more activated than other positions on the ring. Furthermore, electrophilic attack at the alternative ortho C3 position is sterically less favorable. This directing effect ensures the primary formation of the 1-chloro isomer over other potential isomers. The synthesis of 1-bromo-2-ethoxynaphthalene (B1337326) via bromination of 2-ethoxynaphthalene similarly shows high selectivity for the 1-position, reinforcing the mechanistic understanding of halogenation on this substrate. google.com

To optimize this synthesis, modern methodologies have focused on greener and more efficient protocols that enhance yield while minimizing reaction times and hazardous waste. A significant advancement involves the use of hydrogen peroxide (H₂O₂) as an oxidant with an alkali metal halide, such as potassium chloride (KCl), in an aqueous micellar medium. scirp.org This system allows for the in-situ generation of the active electrophilic halogen species, circumventing the need to handle hazardous elemental chlorine gas. scirp.orgacs.org The reaction is facilitated by cationic surfactants like cetyltrimethylammonium chloride (CTAC), which create micelles that enhance the solubility and reactivity of the organic substrate in the aqueous phase. scirp.org

Further yield and rate enhancements have been achieved by incorporating energy-efficient techniques such as sonication and microwave-assisted synthesis (MWAS). scirp.org

Ultrasonic-Assisted Synthesis : Under sonication, the reaction experiences significant rate acceleration. This is attributed to the ultrasonic cavitation effect, which involves the formation, growth, and implosive collapse of bubbles in the liquid, generating localized hot spots with high temperature and pressure that enhance molecular activation. scirp.orgscirp.org

Microwave-Assisted Synthesis (MWAS) : The application of microwave irradiation provides a dramatic rate enhancement, reducing reaction times from hours to mere minutes with excellent yields. scirp.org This effect is caused by the rapid superheating of the polar solvent and bulk activation of molecules through efficient absorption of microwave energy, leading to a significant increase in reaction kinetics. scirp.orgscirp.org

These advanced methods not only improve the yield but also align with the principles of green chemistry by reducing energy consumption and reaction time. scirp.org

Comparative Analysis of Synthetic Efficiency, Sustainability Metrics, and Atom Economy

A comparative analysis of different synthetic protocols for the chlorination of 2-ethoxynaphthalene reveals substantial improvements in efficiency and sustainability with the adoption of modern techniques. Traditional methods are often surpassed by ultrasonic and microwave-assisted approaches in terms of reaction time, yield, and environmental impact.

| Method | Reaction Time | Yield (%) | Key Conditions |

|---|---|---|---|

| Conventional Heating | 2.0 hours | 87 | H₂O₂/KCl, CTAC (micelles), Reflux |

| Ultrasonic-Assisted (USAO) | 1.0 hour | 95 | H₂O₂/KCl, CTAC (micelles), Sonication |

| Microwave-Assisted (MWAS) | 15 minutes | 95 | H₂O₂/KCl, CTAC (micelles), Microwave Irradiation |

Table 1: Comparison of Synthetic Methods for Chlorination of 2-Ethoxynaphthalene. Data sourced from studies by Reddy et al. scirp.org

Synthetic Efficiency As demonstrated in the table, the efficiency of the synthesis is dramatically improved with ultrasonic and microwave assistance. The microwave-assisted protocol is the most efficient, achieving a high yield of 95% in just 15 minutes. scirp.org The ultrasonic method also provides a 95% yield within an hour, a significant improvement over the conventional heating method which requires 2 hours to achieve a lower yield of 87%. scirp.org These rate accelerations are crucial in process chemistry for reducing operational costs and increasing throughput.

Sustainability Metrics The sustainability of a chemical process can be evaluated using metrics like the Environmental Factor (E-Factor) and Atom Economy.

E-Factor : This metric quantifies the amount of waste generated per unit of product. A lower E-Factor indicates a greener process. Traditional halogenations using elemental chlorine (Cl₂) generate hydrohalic acid (HCl) as a byproduct, leading to a higher E-Factor and a less sustainable process. scirp.org In contrast, the H₂O₂/KCl method is inherently cleaner, with water being the primary byproduct. This protocol is described as an environmentally benign synthesis that minimizes waste, thus possessing a significantly lower E-Factor. scirp.orgscirp.org

Atom Economy : This metric, developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product.

Traditional Method (using Cl₂) : C₁₂H₁₂O + Cl₂ → C₁₂H₁₁ClO + HCl The atom economy is reduced by the formation of HCl as a byproduct.

The following table provides a comparative analysis based on efficiency and sustainability principles.

| Parameter | Traditional Chlorination (e.g., with Cl₂) | Micellar H₂O₂/KCl Method (USAO/MWAS) |

|---|---|---|

| Synthetic Efficiency | Lower yields, longer reaction times. | High yields (up to 95%), very short reaction times (minutes). scirp.org |

| Sustainability (E-Factor) | High (generates stoichiometric acid waste). scirp.org | Low (byproducts are water and a salt). scirp.org |

| Atom Economy | Poor, due to HCl byproduct. | Moderate, due to salt and water byproducts. |

| Safety & Handling | Uses hazardous, toxic, and corrosive Cl₂ gas. scirp.org | Uses safer, readily available reagents (KCl, H₂O₂). scirp.orgacs.org |

| Solvent | Often requires volatile organic solvents. | Uses water as the primary solvent. scirp.org |

Table 2: Comparative Analysis of Synthetic Profile for this compound Production.

Elucidating the Chemical Reactivity and Transformation Mechanisms of 1 Chloro 2 Ethoxynaphthalene

Electrophilic Aromatic Substitution Reactions: Directing Effects and Site Selectivity

The naphthalene (B1677914) ring system is inherently more reactive towards electrophiles than benzene (B151609) due to its lower resonance energy. The presence of both a deactivating, ortho-, para-directing chloro group and a strongly activating, ortho-, para-directing ethoxy group on the same ring of 1-chloro-2-ethoxynaphthalene introduces a complex interplay of directing effects. In general, electrophilic attack on substituted naphthalenes is a widely studied area of organic chemistry. rsc.orgscribd.com

The activation of the naphthalene core by the ethoxy group generally makes the molecule more susceptible to electrophilic attack compared to unsubstituted naphthalene. The directing effects of the substituents are crucial in determining the regiochemical outcome of these reactions. The ethoxy group at the 2-position strongly activates the ortho (positions 1 and 3) and para (position 6) positions. Conversely, the chloro group at the 1-position deactivates the ring but also directs incoming electrophiles to its ortho (position 2 and 8) and para (position 4) positions.

Given these competing influences, the site of electrophilic substitution is not always straightforward to predict and can often be controlled by reaction conditions, a concept well-documented for naphthalene derivatives. For instance, in the sulfonation of naphthalene, the kinetically controlled product is formed at a lower temperature, while the thermodynamically controlled product is favored at a higher temperature. stackexchange.comechemi.com

The mechanism of electrophilic aromatic substitution on naphthalene, and by extension its derivatives, proceeds through a two-step addition-elimination pathway, similar to that of benzene. libretexts.org The first step involves the attack of an electrophile on the π-system of the naphthalene ring to form a resonance-stabilized carbocation intermediate, often referred to as a σ-complex or arenium ion. libretexts.org The stability of this intermediate is a key factor in determining the rate and regioselectivity of the reaction.

For naphthalene itself, electrophilic attack at the α-position (C1) is generally favored over the β-position (C2) because the resulting carbocation intermediate is more stable. This increased stability is attributed to the ability to draw more resonance structures that maintain one intact benzene ring. onlineorganicchemistrytutor.com In the case of this compound, the presence of the activating ethoxy group and the deactivating chloro group will influence the stability of the possible σ-complexes, thereby directing the electrophile to a specific position.

Both steric and electronic factors play a significant role in determining the regiochemical outcome of electrophilic aromatic substitution reactions on substituted naphthalenes. canterbury.ac.nzresearchgate.net

Steric Effects: The presence of substituents on the naphthalene ring can sterically hinder the approach of an electrophile to certain positions. For example, the chloro group at C1 and the ethoxy group at C2 may sterically encumber the adjacent positions. In Friedel-Crafts reactions, for instance, bulky electrophiles may be directed to less hindered positions. stackexchange.com The interplay of these steric and electronic effects can lead to a mixture of products, with the major product being the one resulting from attack at the most electronically activated and sterically accessible position.

Nucleophilic Aromatic Substitution (SNAr) at the Chloro Position

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly those with electron-withdrawing groups. wikipedia.org While the naphthalene ring itself is electron-rich, the presence of substituents can significantly alter its reactivity towards nucleophiles. nih.gov

The SNAr mechanism typically proceeds via a two-step addition-elimination process. chemistrysteps.comlibretexts.org A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgyoutube.comyoutube.com The leaving group is then expelled in the second step, restoring the aromaticity of the ring. For an SNAr reaction to occur, the aromatic ring must be activated by electron-withdrawing groups, and there must be a good leaving group. masterorganicchemistry.com

In this compound, the chloro group can act as a leaving group. The success of an SNAr reaction at this position would depend on the presence of activating groups on the naphthalene ring and the strength of the incoming nucleophile.

The kinetics of SNAr reactions are influenced by several factors, including the nature of the solvent, the nucleophile, the leaving group, and the substituents on the aromatic ring. nih.govias.ac.inresearchgate.netnih.govdoaj.org The rate-determining step is usually the initial attack of the nucleophile to form the Meisenheimer complex. masterorganicchemistry.com Therefore, factors that stabilize this intermediate will increase the reaction rate. Electron-withdrawing groups, particularly at the ortho and para positions relative to the leaving group, are very effective at stabilizing the negative charge of the Meisenheimer complex through resonance and induction, thereby accelerating the reaction. libretexts.org

The thermodynamics of the reaction are governed by the relative stability of the reactants and products. In general, SNAr reactions are favored when the incoming nucleophile is a stronger base than the leaving group.

The chloro group in this compound can serve as a leaving group in various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds.

C–C Bond Formation: The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. libretexts.orgwikipedia.orgorganic-chemistry.org Aryl chlorides, including chloro-naphthalenes, can participate in Suzuki reactions, often requiring specific ligands to facilitate the oxidative addition step. st-andrews.ac.ukresearchgate.net Another important C-C bond-forming reaction is the Hiyama coupling, which utilizes organosilicon compounds. researchgate.net

C–N Bond Formation: The Buchwald-Hartwig amination is a widely used palladium-catalyzed reaction for the formation of C-N bonds between aryl halides and amines. wikipedia.orglibretexts.orgacsgcipr.orgjk-sci.comorganic-chemistry.org This reaction is highly versatile and can be applied to a wide range of substrates, including those that are unreactive in traditional SNAr reactions. acsgcipr.org

C–O Bond Formation: The Buchwald-Hartwig ether synthesis allows for the formation of C-O bonds by coupling aryl halides with alcohols. This provides a valuable alternative to traditional methods like the Williamson ether synthesis, especially for the formation of diaryl ethers.

Reactivity of the Ether Linkage: Cleavage and Rearrangement Processes

Acid-Catalyzed and Base-Catalyzed Ether Transformations

The ethoxy group in this compound is susceptible to cleavage under both acidic and basic conditions, a common reaction for aryl ethers.

Acid-Catalyzed Cleavage:

In the presence of strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI), the ether linkage is likely to undergo cleavage. The reaction is initiated by the protonation of the ether oxygen, making the ethoxy group a better leaving group (ethanol). A nucleophile, in this case, a halide ion, then attacks the carbon of the naphthalene ring, leading to the formation of 1-chloro-2-naphthol (B1580519) and an ethyl halide.

Mechanism:

Protonation of the ether oxygen by the acid.

Nucleophilic attack by the halide ion on the ethyl group (SN2) or the naphthalene ring (SNAr). Given the stability of the naphthalene ring, the SN2 attack on the ethyl group is the more probable pathway.

Cleavage of the carbon-oxygen bond, yielding 1-chloro-2-naphthol and an ethyl halide.

Base-Catalyzed Cleavage:

While ethers are generally resistant to cleavage by bases, harsh conditions, such as treatment with strong bases like sodium amide (NaNH₂) or organometallic reagents, can induce this transformation. A patent describing the cleavage of 2-ethoxynaphthalene (B165321) to 2-naphthol (B1666908) suggests that similar transformations are possible for its chlorinated analogue. google.com The reaction likely proceeds through a nucleophilic aromatic substitution (SNAr) mechanism, which would be facilitated by the presence of the electron-withdrawing chloro group on the naphthalene ring.

Predicted Reaction Conditions and Products:

| Catalyst/Reagent | Predicted Conditions | Major Products |

| HBr or HI | Heating | 1-Chloro-2-naphthol, Ethyl bromide/iodide |

| Strong Base | High Temperature | 1-Chloro-2-naphthol, corresponding alkoxide |

Thermal and Photochemical Rearrangements Involving the Ethoxy Group

Thermal Rearrangements:

Aryl ethers are generally thermally stable. At very high temperatures, cleavage of the C-O bond can occur, leading to the formation of radical species. However, specific intramolecular rearrangements involving the ethoxy group, such as the Claisen rearrangement, are not possible as this reaction requires an allyl or benzyl (B1604629) group attached to the ether oxygen.

Photochemical Rearrangements:

The naphthalene moiety in this compound can absorb UV light, leading to electronically excited states. This can initiate photochemical reactions. While specific data for this compound is unavailable, related studies on other naphthalene derivatives suggest the possibility of photo-cleavage of the ether bond or photo-induced rearrangements. For instance, photochemical reactions of aryl ethers can lead to the formation of phenols and products derived from the alkyl group. The presence of the chloro substituent may also influence the photochemical reactivity, potentially leading to dehalogenation reactions.

Redox Chemistry and Associated Transformations

The redox chemistry of this compound would involve both the naphthalene ring and the substituents.

Oxidation:

The naphthalene ring is susceptible to oxidation, especially under strong oxidizing conditions. Reagents like chromium trioxide (CrO₃) or potassium permanganate (B83412) (KMnO₄) could potentially oxidize the naphthalene system to a quinone derivative. The presence of the electron-donating ethoxy group would activate the ring towards oxidation, while the electron-withdrawing chloro group would have a deactivating effect. Oxidation of the ethoxy group itself is also possible, potentially leading to the formation of an aldehyde or carboxylic acid under harsh conditions. Studies on the oxidation of 1- and 2-naphthols indicate that the reaction proceeds via the formation of naphthoxyl radicals. researchgate.net

Reduction:

The chloro group on the naphthalene ring can be removed through catalytic hydrogenation (e.g., using H₂ gas with a palladium catalyst) or by using reducing agents like lithium aluminum hydride (LiAlH₄). The naphthalene ring itself can also be reduced under more forcing conditions, leading to the formation of tetralin derivatives.

Summary of Predicted Redox Reactions:

| Reaction Type | Reagents | Predicted Products |

| Oxidation | CrO₃, KMnO₄ | Naphthoquinone derivatives |

| Reduction | H₂/Pd, LiAlH₄ | 2-Ethoxynaphthalene, Tetralin derivatives |

Pericyclic Reactions and Cycloadditions Involving the Naphthalene Scaffold

The naphthalene ring system can participate in pericyclic reactions, most notably cycloaddition reactions such as the Diels-Alder reaction. wikipedia.org

Diels-Alder Reaction:

While naphthalene is aromatic and thus less reactive as a diene compared to non-aromatic dienes, it can undergo Diels-Alder reactions with reactive dienophiles under forcing conditions (high temperature and/or pressure). The reaction would occur on one of the rings of the naphthalene scaffold, leading to a dearomatized cycloadduct. The substitution pattern on the naphthalene ring, with both an electron-donating (ethoxy) and an electron-withdrawing (chloro) group, would influence the regioselectivity of the cycloaddition. Recent studies have shown that dearomative cycloadditions of naphthalenes can be achieved under visible-light catalysis, offering a milder alternative to thermal methods. nih.gov

The chloro and ethoxy substituents would direct the dienophile to specific positions on the naphthalene ring. The precise outcome would depend on a combination of electronic and steric factors.

Factors Influencing Diels-Alder Reactivity:

Dienophile Reactivity: Electron-deficient dienophiles are required for a reaction with the electron-rich naphthalene ring.

Reaction Conditions: High temperature or photochemical activation is often necessary to overcome the aromatic stabilization of the naphthalene ring.

Substituent Effects: The chloro and ethoxy groups will influence the electronic properties of the diene system within the naphthalene ring and thus the regiochemistry of the cycloaddition.

Advanced Spectroscopic and Crystallographic Investigations for Structural Elucidation of 1 Chloro 2 Ethoxynaphthalene and Its Derivatives

High-Field and Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy: Configurational and Conformational Analysis

High-field Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the unambiguous structural determination of 1-chloro-2-ethoxynaphthalene in solution. One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of each nucleus.

In the ¹H NMR spectrum, the ethoxy group protons typically appear as a characteristic triplet and quartet pattern, while the aromatic protons resonate in the downfield region. The precise chemical shifts and coupling constants of these aromatic protons are crucial for confirming the 1,2-substitution pattern on the naphthalene (B1677914) ring.

Two-dimensional (2D) NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in assigning the complex aromatic signals and confirming the connectivity between the ethoxy group and the naphthalene core. For instance, an HMBC correlation between the methylene (B1212753) protons of the ethoxy group and the C2 carbon of the naphthalene ring would definitively establish the point of attachment.

Table 1: Representative ¹H and ¹³C NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-3 | ~7.30 (d) | C-1: ~125.0 |

| H-4 | ~7.85 (d) | C-2: ~155.0 |

| H-5 | ~7.60 (d) | C-3: ~115.0 |

| H-6 | ~7.40 (t) | C-4: ~130.0 |

| H-7 | ~7.35 (t) | C-4a: ~128.0 |

| H-8 | ~8.10 (d) | C-5: ~127.0 |

| OCH₂CH₃ | ~4.20 (q) | C-6: ~124.0 |

| OCH₂CH₃ | ~1.50 (t) | C-7: ~126.0 |

| C-8: ~122.0 | ||

| C-8a: ~134.0 | ||

| OCH₂CH₃: ~65.0 | ||

| OCH₂CH₃: ~15.0 |

Note: The chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

X-ray Crystallography: Precise Determination of Solid-State Molecular and Supramolecular Architecture

X-ray crystallography provides the most definitive method for determining the precise three-dimensional structure of this compound in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed map of electron density can be generated, revealing the exact positions of each atom.

This technique allows for the accurate measurement of bond lengths, bond angles, and torsion angles, providing an unambiguous confirmation of the molecular connectivity and conformation. The planarity of the naphthalene ring system and the orientation of the chloro and ethoxy substituents can be precisely determined.

High-Resolution Mass Spectrometry and Fragmentation Studies: Isotopic Pattern Analysis and Elucidation of Decomposition Pathways

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of this compound with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, the molecular formula can be unequivocally confirmed.

A key feature in the mass spectrum of a chlorine-containing compound is the characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance of 3:1. This results in two molecular ion peaks (M⁺ and [M+2]⁺) with a relative intensity ratio of approximately 3:1, providing a clear signature for the presence of a single chlorine atom in the molecule.

Fragmentation studies, often performed using techniques like tandem mass spectrometry (MS/MS), provide valuable information about the molecule's structure and stability. The fragmentation pathways of this compound under electron impact or other ionization methods can be elucidated. Common fragmentation patterns may include the loss of the ethoxy group, the chlorine atom, or ethylene (B1197577) from the ethoxy moiety, leading to the formation of characteristic fragment ions.

Table 2: Expected Isotopic Pattern for the Molecular Ion of this compound (C₁₂H₁₁ClO)

| Ion | m/z (Nominal) | Relative Abundance (%) |

|---|---|---|

| [M]⁺ (with ³⁵Cl) | 218 | 100 |

| [M+1]⁺ | 219 | 13.1 |

Vibrational Spectroscopy (Infrared and Raman): Detailed Analysis of Functional Group Modes and Molecular Vibrations

IR spectroscopy is particularly sensitive to polar bonds and is used to identify characteristic absorption bands. For this compound, key vibrational modes include:

C-H stretching vibrations of the aromatic naphthalene ring and the aliphatic ethoxy group.

C-O stretching vibrations of the ether linkage.

C-Cl stretching vibrations .

Aromatic C=C stretching vibrations within the naphthalene ring.

Out-of-plane C-H bending vibrations , which can be indicative of the substitution pattern on the aromatic ring.

Raman spectroscopy, which is based on the inelastic scattering of light, is often complementary to IR spectroscopy. It is particularly useful for identifying vibrations of non-polar bonds and symmetric vibrations. The aromatic ring vibrations are often strong in the Raman spectrum.

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Vibrational Mode | Approximate Frequency (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100-3000 |

| Aliphatic C-H Stretch | 3000-2850 |

| Aromatic C=C Stretch | 1600-1450 |

| C-O Stretch (Ether) | 1250-1050 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions and Conjugation Effects

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within this compound. The naphthalene ring system is a chromophore that absorbs UV light, leading to the promotion of electrons from lower energy molecular orbitals (typically π orbitals) to higher energy molecular orbitals (typically π* orbitals).

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands corresponding to π → π* transitions. The positions (λmax) and intensities (molar absorptivity, ε) of these bands are influenced by the substituents on the naphthalene ring.

Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Assignment (if chiral derivatives are relevant)

For this compound itself, which is achiral, chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are not applicable. However, if chiral derivatives of this compound were to be synthesized, for instance, by introducing a chiral center in a substituent, these techniques would be indispensable for determining the absolute stereochemistry.

CD spectroscopy measures the differential absorption of left and right circularly polarized light, while ORD measures the rotation of the plane of polarized light as a function of wavelength. For a chiral derivative, the sign and magnitude of the Cotton effect in the CD or ORD spectrum, often associated with the electronic transitions observed in the UV-Vis spectrum, can be used to assign the absolute configuration (R or S) of the stereocenter, often by comparison with theoretical calculations or empirical rules.

Computational and Theoretical Chemistry Applied to 1 Chloro 2 Ethoxynaphthalene

Quantum Chemical Calculations: Electronic Structure, Molecular Orbitals, and Frontier Orbital Analysis

Quantum chemical calculations are fundamental to understanding the electronic makeup of a molecule. For 1-chloro-2-ethoxynaphthalene, these calculations reveal the distribution of electrons and the energies of molecular orbitals, which are crucial for predicting reactivity.

Electronic Structure: The electronic structure of this compound is characterized by the aromatic naphthalene (B1677914) core, substituted with an electron-donating ethoxy group and an electron-withdrawing chlorine atom. Ab initio and semi-empirical methods can be used to compute the electron density distribution, showing how these substituents modulate the electronic environment of the naphthalene ring system. csu.edu.au The ethoxy group increases electron density, particularly at the ortho and para positions relative to its attachment point, while the chlorine atom withdraws electron density due to its high electronegativity.

Molecular Orbitals: The molecular orbitals (MOs) of this compound are delocalized over the entire molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. These are known as the frontier orbitals.

Frontier Orbital Analysis: The energy and shape of the frontier orbitals are key indicators of a molecule's reactivity.

HOMO: The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction. In this compound, the HOMO is expected to be a π-type orbital primarily localized on the electron-rich naphthalene ring, with significant contributions from the oxygen atom of the ethoxy group.

LUMO: The LUMO is the orbital that is most likely to accept electrons. The LUMO is typically a π*-type anti-bonding orbital, also located on the naphthalene system.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability and electronic excitability. A smaller gap suggests that the molecule is more easily polarized and more reactive.

Quantum chemical calculations provide quantitative values for these properties, as illustrated in the hypothetical data below.

| Parameter | Energy (eV) | Primary Localization |

|---|---|---|

| HOMO | -6.85 | Naphthalene Ring, Ethoxy Oxygen |

| LUMO | -1.23 | Naphthalene Ring |

| HOMO-LUMO Gap (ΔE) | 5.62 | - |

Density Functional Theory (DFT) Investigations: Ground State Geometries, Vibrational Frequencies, and Reaction Energetics

Density Functional Theory (DFT) is a widely used computational method that provides a good balance between accuracy and computational cost for studying molecular systems. nih.gov

Ground State Geometries: DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can accurately predict the optimized ground-state geometry of this compound. nih.gov This involves determining the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy structure. The calculations would confirm the planarity of the naphthalene core and predict the specific orientation of the ethoxy group relative to the ring.

Vibrational Frequencies: Once the optimized geometry is found, DFT can be used to calculate the harmonic vibrational frequencies. chemrxiv.org These theoretical frequencies correspond to the fundamental modes of vibration of the molecule (e.g., C-H stretching, C=C ring stretching, C-O stretching, and C-Cl stretching). Comparing the calculated vibrational spectrum with experimental data from Infrared (IR) and Raman spectroscopy allows for a detailed assignment of the observed spectral bands. nih.gov A scaling factor is often applied to the calculated frequencies to improve agreement with experimental values, accounting for anharmonicity and other theoretical approximations. nih.gov

| Vibrational Mode | Calculated Frequency (cm⁻¹, Scaled) | Experimental Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(C-H) aromatic | 3065 | 3068 | Aromatic C-H Stretch |

| ν(C-H) aliphatic | 2980 | 2982 | Aliphatic C-H Stretch (ethoxy) |

| ν(C=C) ring | 1595 | 1600 | Naphthalene Ring Stretch |

| ν(C-O) | 1245 | 1250 | Aryl-Ether C-O Stretch |

| ν(C-Cl) | 750 | 755 | C-Cl Stretch |

Reaction Energetics: DFT is also a powerful tool for investigating the thermodynamics and kinetics of chemical reactions. For this compound, this could involve calculating the energy changes for potential reactions, such as electrophilic aromatic substitution or nucleophilic attack. By mapping the reaction pathway and locating the transition state structure, DFT can provide estimates of the activation energy, offering insights into the reaction rate and mechanism.

Conformational Analysis and Potential Energy Surfaces

The ethoxy group in this compound is not rigidly fixed; it can rotate around the C(ring)-O bond. Conformational analysis aims to identify the most stable arrangements (conformers) and the energy barriers between them.

A Potential Energy Surface (PES) is a mathematical representation of a system's energy as a function of its geometric coordinates. mdpi.com For the conformational analysis of this compound, a one-dimensional PES can be generated by systematically rotating the dihedral angle of the C(ring)-C(ring)-O-C(ethyl) bond and calculating the energy at each step. This scan reveals the energy minima, which correspond to stable conformers, and the energy maxima, which are the transition states for rotation. Such an analysis would likely show that the most stable conformer is one where the ethyl group is oriented to minimize steric hindrance with the naphthalene ring and the adjacent chlorine atom.

Molecular Dynamics Simulations: Understanding Molecular Motion and Interactions in Condensed Phases

While quantum chemical calculations typically model a single molecule in the gas phase, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase (liquid or solid). nih.gov MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. mdpi.com

For this compound, an MD simulation would involve placing a large number of the molecules in a simulation box, often with a solvent like water or an organic solvent. The simulation would provide insights into:

Solvation Structure: How solvent molecules arrange around the solute molecule.

Intermolecular Interactions: The nature and strength of interactions (e.g., van der Waals, π-π stacking) between adjacent this compound molecules.

Dynamical Properties: The simulation can be used to calculate properties like the diffusion coefficient, which describes how the molecule moves through the solvent.

Predictive Modeling of Spectroscopic Parameters and Their Validation

Computational methods are invaluable for predicting and interpreting spectroscopic data.

NMR Spectroscopy: DFT calculations can predict the nuclear magnetic shielding tensors of atoms like ¹H and ¹³C. These can be converted into chemical shifts (δ) that can be directly compared with experimental NMR spectra, aiding in the assignment of peaks.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the energies of electronic transitions. This allows for the prediction of the absorption wavelengths (λ_max) in a UV-Vis spectrum, corresponding to transitions from the ground state to excited states (e.g., HOMO to LUMO).

Validation of these predictions is achieved by comparing the calculated parameters with experimentally measured spectra. A good correlation between the predicted and experimental data provides confidence in the accuracy of the computational model.

Quantitative Structure-Reactivity Relationship (QSRR) Studies for Predicting Chemical Behavior

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical models that correlate a molecule's structural or computational properties (descriptors) with its chemical reactivity or behavior. researchgate.net For naphthalene derivatives, QSRR models have been used to predict properties like chromatographic retention times. nih.gov

A QSRR study for this compound and related compounds would involve:

Descriptor Calculation: Calculating a set of molecular descriptors for each molecule. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment).

Model Development: Using statistical methods like multiple linear regression to build a mathematical equation that links the descriptors to an observed reactivity parameter (e.g., reaction rate constant). nih.gov

Model Validation: Testing the model's predictive power on a set of compounds not used in the model's development.

Such a model could be used to predict the reactivity of other, similar chloro-ethoxy-naphthalene derivatives without the need for extensive experimental testing.

Non Biological Applications and Functional Materials Derived from 1 Chloro 2 Ethoxynaphthalene

1-Chloro-2-ethoxynaphthalene as a Key Intermediate in Complex Organic Synthesis

This compound is a bifunctional naphthalene (B1677914) derivative poised for utility as a key intermediate in multi-step organic synthesis. Its structure contains two key features that can be selectively manipulated: the chlorine atom at the C1 position and the activated aromatic ring system influenced by the C2 ethoxy group. This combination allows for orthogonal chemical modifications, making it a valuable precursor for a range of complex molecular targets.

The utility of this compound as a precursor stems from the distinct reactivity of its substituents. The chloro group serves as a reliable handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations. These reactions are fundamental to modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. By leveraging the chloro group, the this compound unit can be readily incorporated into larger, more intricate molecular frameworks.

Simultaneously, the ethoxy group at the C2 position acts as a powerful ortho-, para-directing activator for electrophilic aromatic substitution. solubilityofthings.com In naphthalene systems, the activating group's influence typically directs incoming electrophiles to specific positions on the ring. For a 2-alkoxy substituted naphthalene, electrophilic attack is heavily favored at the C1 position and, to a lesser extent, at other positions like C3 or C6 depending on reaction conditions. stackexchange.com Since the C1 position is already occupied by chlorine, further substitution would be directed elsewhere, allowing for the introduction of nitro, acyl, or additional halogen groups to build molecular complexity. This dual reactivity makes this compound a strategic starting point for creating highly decorated, advanced naphthalene-based scaffolds.

Table 1: Potential Regioselectivity in Electrophilic Aromatic Substitution of 2-Alkoxynaphthalene Analogs Based on established reactivity patterns of 2-substituted naphthalenes.

| Reaction Type | Reagent Example | Major Product Position(s) | Minor Product Position(s) |

| Friedel-Crafts Acylation | Acetyl Chloride / AlCl₃ | 1-acetyl, 6-acetyl | 8-acetyl |

| Nitration | HNO₃ / H₂SO₄ | 1-nitro | 5-nitro, 8-nitro |

| Halogenation | Br₂ | 1-bromo | 6-bromo |

The electron-rich nature and functional handles of this compound make it a promising building block for both heterocyclic systems and larger polycyclic aromatic hydrocarbons (PAHs).

Heterocyclic Systems: The precursor to 2-ethoxynaphthalene (B165321), 2-naphthol (B1666908), is widely used in multicomponent reactions to construct a diverse range of oxygen- and nitrogen-containing heterocyclic frameworks, including xanthenes, chromenes, and oxazines. fardapaper.irresearchgate.net The electron-rich naphthalene core of 2-naphthol possesses multiple nucleophilic sites that readily participate in cyclization reactions. fardapaper.ir By analogy, this compound could be employed in similar synthetic strategies. Its participation in such reactions would lead to the formation of complex heterocyclic systems bearing a chlorine atom, which remains available for subsequent functionalization, thereby increasing the molecular diversity achievable from a single building block.

Polycyclic Aromatic Hydrocarbons (PAHs): PAHs are a class of molecules with significant interest for their applications in optoelectronic materials. researchgate.net The synthesis of larger, well-defined PAHs often relies on the coupling of smaller aromatic fragments. rsc.orgresearchgate.net The chlorine atom on this compound makes it an ideal substrate for palladium-catalyzed annulation and cross-coupling reactions. rsc.org For instance, it could be coupled with di-boronic esters of other aromatic systems to construct extended π-conjugated molecules, demonstrating its role as a foundational unit for advanced, carbon-rich materials.

Role in Catalysis: Design of Ligands and Pre-catalysts

While direct applications of this compound in catalysis are not documented, its structure is highly relevant to the synthesis of privileged ligand scaffolds, particularly those based on the binaphthyl framework. Axially chiral binaphthyl ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are among the most successful classes of ligands for asymmetric catalysis. nih.gov

The synthesis of these complex ligands often requires the coupling of two functionalized naphthalene units. chemrxiv.orgorgsyn.org this compound could serve as a key precursor in such a synthesis. A plausible synthetic route involves a Suzuki-Miyaura coupling reaction between this compound and a suitable partner, such as 2-ethoxynaphthalene-1-boronic acid, to generate a 2,2'-diethoxy-1,1'-binaphthyl (B13739190) derivative. This binaphthyl core, now possessing atropisomeric chirality due to hindered rotation, could be further elaborated into phosphine, diol, or other coordinating ligands. The ethoxy groups could potentially be cleaved to reveal hydroxyl groups, providing a route to BINOL-type ligands and their derivatives. rsc.org This strategy highlights the potential of this compound as a foundational element in the design of next-generation catalysts.

Integration into Polymer Science: Monomer for Functional Polymers and Macromolecular Architectures

The naphthalene core is a desirable component in functional polymers due to the thermal stability, chemical resistance, and unique optoelectronic properties it imparts. semanticscholar.orgresearchgate.net Naphthalene-based polymers have been successfully employed in organic electronics. mdpi.comrsc.org this compound possesses the necessary functionality to be integrated into polymer chains as a monomeric unit.

The most direct method for its incorporation is through step-growth polymerization, specifically via palladium-catalyzed cross-coupling reactions like Suzuki Polycondensation (SPC). libretexts.org If converted to a boronic acid or ester derivative, this compound could function as an A-B type monomer, capable of self-condensation. Alternatively, if a second halogen or boronic acid functionality were introduced to the molecule, it could act as an A-A or B-B monomer for copolymerization with other aromatic building blocks. nih.gov The resulting polymers would feature a poly(alkoxy-chloronaphthylene) backbone, whose properties could be fine-tuned by the substituents. The rigid naphthalene unit would enhance the polymer's thermal stability, while the ethoxy side chains could improve solubility and processability. Such polymers could find applications as high-performance plastics or as active materials in electronic devices.

Table 2: Potential Polymerization Strategies Involving this compound Derivatives

| Monomer Type | Polymerization Method | Potential Partner Monomer | Resulting Polymer Type |

| A-B Monomer (e.g., 1-Chloro-2-ethoxy-6-naphthaleneboronic acid) | Suzuki Polycondensation | Self-condensation | Homopolymer |

| A-A Monomer (e.g., 1,6-Dichloro-2-ethoxynaphthalene) | Suzuki Polycondensation | Aryl-diboronic acid | Alternating Copolymer |

| B-B Monomer (e.g., this compound-6,7-diboronic acid) | Suzuki Polycondensation | Aryl-dihalide | Alternating Copolymer |

Contributions to Advanced Materials Science: Optoelectronic, Liquid Crystalline, and Smart Materials

The inherent photophysical and structural properties of the naphthalene core make its derivatives, including this compound, attractive candidates for advanced materials.

Liquid Crystalline Materials: The rigid, planar, and anisotropic shape of the naphthalene unit is a common feature in the design of liquid crystal (LC) mesogens. Research has demonstrated that molecules containing a naphthalene core, including chloro-substituted derivatives, can exhibit various liquid crystalline phases, such as nematic and smectic phases. researchgate.netresearchgate.net Specifically, non-symmetrical, bent-shaped molecules incorporating a chloro-substituted naphthalene central unit have been shown to form B2 phases, a type of banana phase. researchgate.net Dimeric molecules linked by a flexible spacer that contain naphthalene units have also been found to form the technologically intriguing twist-bend nematic (NTB) phase. mdpi.com this compound could serve as a key structural component in the synthesis of such advanced liquid crystalline materials.

Smart Materials: "Smart" materials that respond to external stimuli like heat or light are at the forefront of materials science. Naphthalene diimide (NDI) derivatives, for example, have been developed into supercooled liquid materials whose photoluminescence can be tuned by dissolving other naphthalene-based molecules and can be switched on or off with thermal stimuli. sciltp.com This demonstrates the potential of naphthalene-based systems to form the basis of stimuli-responsive materials. The specific electronic substitution pattern of this compound could be exploited in the design of novel chromophores for sensors or molecular switches.

Development of Novel Reagents and Methodologies Based on this compound Chemistry

Beyond its role as a structural building block, the unique reactivity of this compound allows for its development into novel chemical reagents. The carbon-chlorine bond can be transformed into a carbon-metal bond, generating a potent nucleophilic reagent.

For instance, through reaction with magnesium metal (Grignard reaction) or via lithium-halogen exchange with an organolithium reagent like n-butyllithium, the corresponding organometallic species—(2-ethoxynaphthalen-1-yl)magnesium chloride or 2-ethoxy-1-lithionaphthalene—could be formed. These reagents would serve as powerful nucleophiles, capable of reacting with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂, nitriles) to form new carbon-carbon bonds at the C1 position of the naphthalene ring. The creation of such a reagent provides a direct and efficient method for introducing a functionalized naphthalene moiety into target molecules, expanding the synthetic chemist's toolkit for accessing complex and valuable chemical structures.

Emerging Research Avenues and Future Outlook for 1 Chloro 2 Ethoxynaphthalene Studies

Exploration of Unconventional Synthetic Pathways and Sustainable Synthesis

The development of new and efficient methodologies for the regioselective synthesis of polysubstituted naphthalene (B1677914) derivatives is a significant area of focus in organic chemistry. nih.gov Traditional methods for synthesizing compounds like 1-Chloro-2-ethoxynaphthalene often rely on multi-step processes that may involve harsh conditions or expensive catalysts. nih.gov Future research is increasingly directed towards unconventional and sustainable synthetic strategies.

One promising avenue is the use of biocatalysis, employing enzymes like flavin-dependent halogenases (FDHs). These enzymes can catalyze selective halogenation of electron-rich aromatic compounds under mild conditions, avoiding the need for harsh oxidants. nih.gov Research into evolving or engineering FDHs to specifically target the C1 position of 2-ethoxynaphthalene (B165321) could provide a green and highly selective route to the target molecule.

Another area of exploration is the development of novel cyclization reactions. Methodologies such as the electrophilic cyclization of specific arene-containing propargylic alcohols have shown success in producing a wide variety of substituted naphthalenes under mild conditions. nih.gov Similarly, strategies based on C-H bond functionalization and aromatization sequences are being developed to form multisubstituted naphthalenes. nih.gov Adapting these modern synthetic strategies could lead to more efficient and atom-economical pathways to this compound.

| Synthesis Strategy | Potential Advantage | Relevance to this compound |

| Biocatalysis (e.g., Halogenases) | High selectivity, mild reaction conditions, reduced waste. nih.gov | Enzymatic chlorination of 2-ethoxynaphthalene. |

| Electrophilic Cyclization | Regioselective, accommodates various functional groups. nih.gov | Building the substituted naphthalene core in a single step. |

| C-H Functionalization | Atom economy, direct modification of the naphthalene scaffold. nih.gov | Direct chlorination of the C1 position on 2-ethoxynaphthalene. |

Discovery of Undiscovered Reactivity Patterns and Mechanistic Novelties

While the basic reactivity of a substituted naphthalene can be predicted from fundamental organic chemistry principles, the specific interplay of the chloro and ethoxy groups in this compound may lead to novel reactivity. The electron-donating ethoxy group and the electron-withdrawing, ortho-directing chloro group create a unique electronic environment on the naphthalene ring.

Future research will likely focus on exploring this compound's participation in various transition-metal-catalyzed cross-coupling reactions. The carbon-chlorine bond at the C1 position could serve as a handle for introducing new functional groups via reactions like Suzuki, Heck, or Buchwald-Hartwig couplings, opening doors to a vast library of new derivatives.

Furthermore, detailed mechanistic studies employing kinetic analysis, isotopic labeling, and computational modeling could uncover subtle, yet significant, mechanistic novelties. For instance, investigating the compound's behavior under photochemical or electrochemical conditions could reveal previously unknown reaction pathways, expanding its synthetic utility.

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research, from predicting reaction outcomes to designing novel molecules. knaw.nlastrazeneca.com These technologies offer a powerful toolkit for accelerating the discovery and development related to this compound.

Machine learning models are being developed to predict the reactive sites for electrophilic aromatic substitutions with high accuracy. acs.org Such models could be trained on datasets including this compound to predict its reactivity towards various reagents, guiding experimental design and avoiding unnecessary trial-and-error. acs.org AI can also analyze vast datasets from molecular dynamics studies to identify hidden patterns in molecular behavior. knaw.nl

Moreover, generative AI models can design new molecules with desired properties. fnasjournals.com By inputting the this compound scaffold, researchers could use these algorithms to generate novel derivatives with potentially enhanced biological or material properties, creating a targeted library for future synthesis and testing. The lack of large, high-quality, standardized datasets is a current bottleneck, but as more data becomes available, the predictive power of these models will improve significantly. helmholtz-hips.de

Development of High-Throughput Screening and Automation for Synthesis and Reactivity Studies

To efficiently explore the potential of this compound and its derivatives, modern high-throughput and automated techniques are essential. Automated synthesis platforms, which can perform a large number of reactions in parallel, are crucial for rapidly creating libraries of related compounds for screening. wikipedia.org This technology removes the bottleneck of manual synthesis, allowing researchers to quickly explore a wide chemical space around the core structure. wikipedia.org

Once a library of derivatives is synthesized, high-throughput screening (HTS) can be employed to rapidly assess their properties. syngeneintl.com Whether searching for biological activity or specific material characteristics, HTS allows for the testing of thousands of compounds in a fraction of the time required for traditional methods. syngeneintl.com Combining automated synthesis with HTS creates a powerful workflow for accelerating the discovery of new applications for naphthalene-based compounds.

| Technology | Application in this compound Research | Key Benefit |

| Automated Synthesis | Parallel synthesis of derivatives (e.g., via cross-coupling). wikipedia.org | Rapid generation of compound libraries. |

| High-Throughput Screening (HTS) | Testing derivative libraries for biological or material properties. syngeneintl.com | Accelerated discovery of lead compounds and materials. syngeneintl.com |

Pushing the Boundaries of Computational Chemistry in Predictive Modeling

Computational chemistry provides invaluable insights into molecular structure, properties, and reactivity. For this compound, advanced computational methods can predict a wide range of characteristics before a molecule is ever synthesized in the lab.

Density Functional Theory (DFT) calculations can be used to model the electronic structure of the molecule, predicting its reactivity, spectral properties, and the stability of reaction intermediates. nih.gov This is crucial for understanding reaction mechanisms and designing new synthetic pathways.

Furthermore, predictive models are being developed to understand the formation and behavior of complex aromatic systems. mit.edu Machine learning is also being used to create models that can predict the propensity of polycyclic aromatic compounds to aggregate, a key property for materials science applications. researchgate.net Applying these advanced modeling techniques to this compound could predict its behavior in complex systems and guide the development of new materials.

Expanding Non-Biological Functional Applications and Materials Development

The unique photophysical properties of the naphthalene core make its derivatives excellent candidates for applications in materials science. nih.gov Naphthalene-based compounds are known for their strong fluorescence, photostability, and electroactivity, making them useful in organic electronic devices and as fluorescent probes. nih.gov

The specific substitution pattern of this compound—containing a halogen atom and an alkoxy group—could be leveraged to fine-tune these properties. The chlorine atom can influence intermolecular interactions (halogen bonding) and electronic properties, while the ethoxy group can affect solubility and solid-state packing.

Future research will likely explore the incorporation of this compound as a building block in larger functional materials, such as polymers or metal-organic frameworks (MOFs). Its fluorescent properties could be harnessed to create chemical sensors or imaging agents. chemimpex.com The investigation of its thermophysical properties could also lead to applications in the development of new materials or in the design of chemical processes.

Q & A

Q. What are the recommended synthetic routes for 1-Chloro-2-ethoxynaphthalene, and what factors influence yield optimization?

- Methodological Answer : Synthesis typically involves sequential functionalization of naphthalene. A common approach is ethoxylation followed by chlorination. For example:

Ethoxylation : Introduce the ethoxy group via nucleophilic substitution using sodium ethoxide (NaOEt) on 1-naphthol under anhydrous conditions.

Chlorination : Use chlorinating agents like Cl₂ gas or sulfuryl chloride (SO₂Cl₂) in non-polar solvents (e.g., CCl₄) at controlled temperatures (0–25°C) to avoid over-chlorination .

Yield Optimization Factors :

- Solvent polarity (non-polar solvents reduce side reactions).

- Temperature control during chlorination.

- Purity of starting materials (e.g., 1-naphthol ≥98%).

Characterization via NMR (¹H/¹³C) and GC-MS is critical to confirm regioselectivity .

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of:

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%).

- Spectroscopy :

- ¹H NMR : Peaks at δ 7.2–8.5 ppm (aromatic protons), δ 4.1 ppm (ethoxy -OCH₂), δ 1.4 ppm (ethoxy -CH₃).

- Mass Spectrometry : Molecular ion peak at m/z 206 (C₁₂H₁₁ClO⁺) .

- Elemental Analysis : Confirm C, H, Cl content (±0.3% theoretical values).

Advanced Research Questions

Q. What experimental designs are critical for assessing the environmental persistence of this compound in aquatic systems?

- Methodological Answer : Key parameters include:

- Hydrolysis Studies : Expose the compound to buffered aqueous solutions (pH 4–9) at 25°C and monitor degradation via LC-MS. Calculate half-life (t₁/₂) .

- Photodegradation : Use UV light (λ = 300–400 nm) in simulated sunlight and quantify degradation products.

- Partition Coefficients :

- Log Kₒw : Measure via shake-flask method (octanol-water partition).

- Log Kₒc : Determine soil adsorption using batch equilibrium tests .

Data should be compared against regulatory thresholds (e.g., EPA PBT criteria).

Q. How can conflicting toxicity data for this compound be resolved through risk of bias assessment?

- Methodological Answer : Apply standardized risk-of-bias (RoB) tools, such as: Table 1. Risk of Bias Criteria for Animal Studies

| Criteria | High-Quality Study Requirements |

|---|---|

| Dose Randomization | Administered doses randomized across groups |

| Allocation Concealment | Study group assignments blinded |

| Outcome Reporting | All measured outcomes (e.g., hepatic enzymes, histopathology) fully reported |

Q. Steps :

- Classify studies into confidence tiers (High/Moderate/Low) based on RoB scores.

- Conduct sensitivity analyses excluding low-confidence studies.

- Reconcile remaining discrepancies via mechanistic studies (e.g., in vitro CYP450 inhibition assays to clarify metabolic pathways) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported metabolic pathways of this compound across in vitro and in vivo models?

- Methodological Answer :

- Comparative Metabolomics : Use LC-HRMS to profile metabolites in liver microsomes (human/rat) and compare with in vivo urine samples.

- Enzyme Inhibition Assays : Test CYP450 isoforms (e.g., CYP1A2, CYP3A4) to identify primary metabolic enzymes.

- Statistical Modeling : Apply Bayesian hierarchical models to integrate in vitro and in vivo data, accounting for interspecies variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.